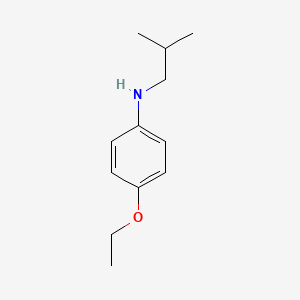
(4-エトキシフェニル)イソブチルアミン
説明
(4-Ethoxyphenyl)isobutylamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethoxyphenyl)isobutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxyphenyl)isobutylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
β-ラクタム系抗生物質の合成
(4-エトキシフェニル)イソブチルアミン: ペニシリン誘導体、セファロスポリン、モノバクタム、カルバペネムなどの広域スペクトル抗生物質であるβ-ラクタム系抗生物質の合成に使用されます 。これらの抗生物質は、細菌感染症の治療において不可欠です。
抗がん剤の開発
この化合物は、タキソールやタキソテールなどの新規抗がん剤の半合成における中間体として役立ちます 。これらは、さまざまな癌の化学療法で広く使用されており、この化合物が医薬品化学において重要な役割を果たしていることを示しています。
化学研究と化合物の誘導
化学研究において、(4-エトキシフェニル)イソブチルアミンは、シュタウディンガー反応などの反応を通じて新しい化合物を誘導するために使用されます 。このプロセスは、さまざまな分野で潜在的な用途を持つ新しい材料を開発する上で基本的なものです。
有機合成
この化学物質は、特にN-無置換β-ラクタムの調製において、有機合成プロセスに関与しています 。これらのラクタムは、いくつかの生物活性分子の合成における重要な中間体です。
保護基化学
この化合物は、特にアミド-NH基の保護において、保護基化学において役割を果たします 。これは、特定の官能基を保護する必要がある一方、他の官能基を反応させる必要がある、複雑な分子の合成において重要なステップです。
臭い物質結合と生物学的試験
(4-エトキシフェニル)イソブチルアミン: マウスのTAAR3に結合し、TAAR2からTAAR9までのクラスターに依存してオスのマウスで性的行動を誘発する可能性があります 。この用途は、行動や感覚知覚に関連する生物学的試験において重要です。
Safety and Hazards
生化学分析
Biochemical Properties
(4-Ethoxyphenyl)isobutylamine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which catalyzes the oxidation of monoamines. This interaction can influence the levels of neurotransmitters in the brain, affecting mood and behavior. Additionally, (4-Ethoxyphenyl)isobutylamine can bind to trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release and synaptic function .
Cellular Effects
The effects of (4-Ethoxyphenyl)isobutylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-Ethoxyphenyl)isobutylamine has been shown to affect the cAMP signaling pathway, which plays a critical role in regulating cellular responses to hormones and neurotransmitters. This compound can also alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (4-Ethoxyphenyl)isobutylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, (4-Ethoxyphenyl)isobutylamine can inhibit the activity of monoamine oxidase, resulting in increased levels of monoamines in the brain. This inhibition can affect neurotransmitter metabolism and signaling, influencing mood and cognitive functions. Additionally, (4-Ethoxyphenyl)isobutylamine can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethoxyphenyl)isobutylamine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that (4-Ethoxyphenyl)isobutylamine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to (4-Ethoxyphenyl)isobutylamine can lead to changes in cellular function, such as alterations in cell signaling pathways and gene expression, which can affect cell growth and differentiation .
Dosage Effects in Animal Models
The effects of (4-Ethoxyphenyl)isobutylamine vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and mood by increasing the levels of neurotransmitters in the brain. At high doses, (4-Ethoxyphenyl)isobutylamine can have toxic effects, such as inducing oxidative stress and apoptosis in neuronal cells. Studies have shown that there is a threshold dose above which the adverse effects of (4-Ethoxyphenyl)isobutylamine become significant, highlighting the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
(4-Ethoxyphenyl)isobutylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by monoamine oxidase, which catalyzes its oxidation to produce corresponding aldehydes and amines. This compound can also influence metabolic flux by altering the activity of enzymes involved in neurotransmitter synthesis and degradation, affecting the levels of metabolites in the brain .
Transport and Distribution
The transport and distribution of (4-Ethoxyphenyl)isobutylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier and accumulate in the brain, where it interacts with neurotransmitter receptors and enzymes. Additionally, (4-Ethoxyphenyl)isobutylamine can be transported within cells by vesicular monoamine transporters, which facilitate its uptake and storage in synaptic vesicles .
Subcellular Localization
The subcellular localization of (4-Ethoxyphenyl)isobutylamine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles, where it interacts with enzymes and receptors involved in neurotransmitter metabolism and signaling. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of (4-Ethoxyphenyl)isobutylamine to specific cellular compartments, affecting its activity and function .
特性
IUPAC Name |
4-ethoxy-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUPXBJURHMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


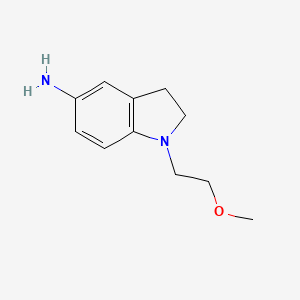
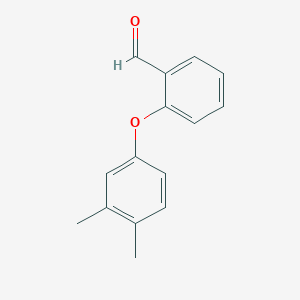
![2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic acid](/img/structure/B1385765.png)
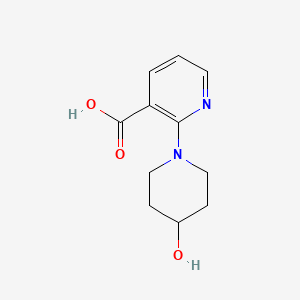
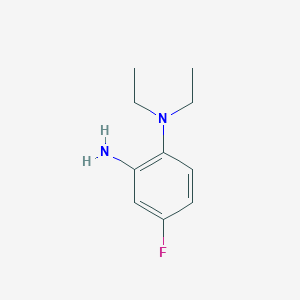

![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)
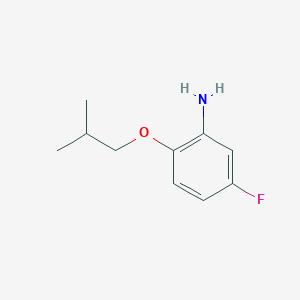
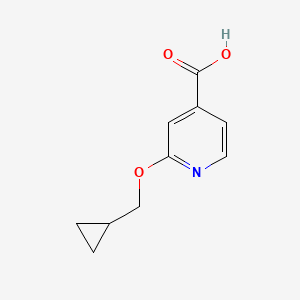
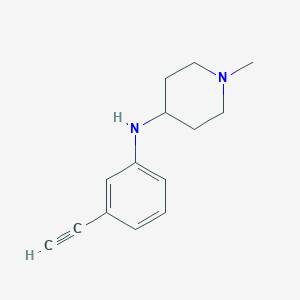
![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
![(CYCLOPROPYLMETHYL)[(2,4-DICHLOROPHENYL)METHYL]AMINE](/img/structure/B1385781.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)
